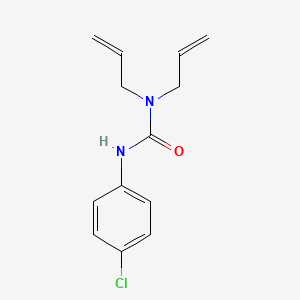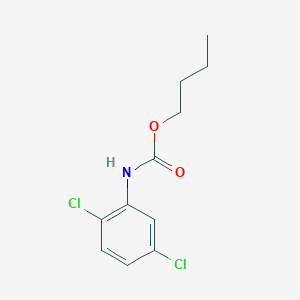![molecular formula C15H16N4O2 B11949354 N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline CAS No. 108124-90-9](/img/structure/B11949354.png)
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is an organic compound known for its vibrant color and applications in various fields. It is a derivative of aniline and contains both nitro and azo functional groups, making it a versatile compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of pigments and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, leading to various biological and chemical effects. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(2-nitrophenyl)diazenyl]aniline
- N,N-dimethyl-4-[(4-methylphenyl)diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both methyl and nitro groups on the aromatic ring, which influences its reactivity and applications. The specific positioning of these groups can affect the compound’s electronic properties and its behavior in various chemical reactions .
Eigenschaften
CAS-Nummer |
108124-90-9 |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-14(19(20)21)8-9-15(11)17-16-12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3 |
InChI-Schlüssel |
DYNKAMATEYRTRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Chlorophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11949305.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)







